3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime 3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime
Brand Name: Vulcanchem
CAS No.: 339012-90-7
VCID: VC6145891
InChI: InChI=1S/C18H19N3O3/c1-13-4-8-15(9-5-13)20-21-17(12-19-24-3)18(22)14-6-10-16(23-2)11-7-14/h4-12,20H,1-3H3/b19-12+,21-17+
SMILES: CC1=CC=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)OC
Molecular Formula: C18H19N3O3
Molecular Weight: 325.368

3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime

CAS No.: 339012-90-7

Cat. No.: VC6145891

Molecular Formula: C18H19N3O3

Molecular Weight: 325.368

* For research use only. Not for human or veterinary use.

3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime - 339012-90-7

Specification

CAS No. 339012-90-7
Molecular Formula C18H19N3O3
Molecular Weight 325.368
IUPAC Name (2E,3E)-3-methoxyimino-1-(4-methoxyphenyl)-2-[(4-methylphenyl)hydrazinylidene]propan-1-one
Standard InChI InChI=1S/C18H19N3O3/c1-13-4-8-15(9-5-13)20-21-17(12-19-24-3)18(22)14-6-10-16(23-2)11-7-14/h4-12,20H,1-3H3/b19-12+,21-17+
Standard InChI Key PNUFWUWWYIVHBO-YKTCLATHSA-N
SMILES CC1=CC=C(C=C1)NN=C(C=NOC)C(=O)C2=CC=C(C=C2)OC

Introduction

Molecular Structure and Chemical Identity

3-(4-Methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime belongs to the class of oxime-hydrazone hybrids, combining functional groups that confer distinct electronic and steric properties. The molecular formula is C₁₈H₂₀N₃O₃, derived from its IUPAC name: 1-(4-fluorophenyl)-3-methoxyimino-2-[(4-methylphenyl)hydrazinylidene]propan-1-one . Key structural features include:

  • Propanal core: A three-carbon chain with a ketone group at position 3.

  • Methoxyoxime moiety: An O-methylated oxime (-N-O-CH₃) at the aldehyde position, enhancing stability compared to unsubstituted oximes.

  • Hydrazone linkage: A -NH-N=C- group connecting the propanal core to a 4-methylphenyl ring, introducing conjugation and planar geometry .

  • Aromatic substituents: A 4-methoxyphenyl group at position 3 and a 4-methylphenyl group via the hydrazone, contributing to hydrophobic interactions .

The Z-configuration of the hydrazone group is likely dominant due to steric and electronic factors, as observed in analogous structures .

Table 1: Molecular Attributes

PropertyValue
Molecular FormulaC₁₈H₂₀N₃O₃
Molar Mass (g/mol)338.37
Hydrogen Bond Acceptors5
Rotatable Bonds6
Topological Polar Surface78.9 Ų
LogP (Predicted)3.2

Data consolidated from .

Synthesis and Reaction Pathways

The synthesis of 3-(4-methoxyphenyl)-2-[2-(4-methylphenyl)hydrazono]-3-oxopropanal O-methyloxime involves multi-step organic reactions, typically proceeding via:

Claisen-Schmidt Condensation

A base-catalyzed condensation between 4-methoxyacetophenone and 4-methylphenylhydrazine forms the hydrazone intermediate. This step mirrors methodologies used in chalcone synthesis :

4-Methoxyacetophenone+4-MethylphenylhydrazineKOH, EtOHHydrazone Intermediate\text{4-Methoxyacetophenone} + \text{4-Methylphenylhydrazine} \xrightarrow{\text{KOH, EtOH}} \text{Hydrazone Intermediate}

Reaction conditions:

  • Solvent: Ethanol-water mixture (3:1)

  • Catalyst: Aqueous KOH (60%)

  • Temperature: Room temperature (20–25°C)

  • Yield: ~70–80% after recrystallization .

Oxime Formation and O-Methylation

The aldehyde group of the intermediate undergoes oximation with hydroxylamine hydrochloride, followed by O-methylation using methyl iodide:

RCHO+NH₂OH\cdotpHClRCH=N-OHCH₃I, BaseRCH=N-OCH₃\text{RCHO} + \text{NH₂OH·HCl} \rightarrow \text{RCH=N-OH} \xrightarrow{\text{CH₃I, Base}} \text{RCH=N-OCH₃}

Critical parameters:

  • pH Control: Maintained at 8–9 using sodium acetate buffer.

  • Methylation Efficiency: >90% with excess methyl iodide .

Physicochemical Properties

Spectral Characteristics

  • IR Spectroscopy:

    • Strong absorption at 1652 cm⁻¹ (C=O stretch of ketone).

    • Peaks at 3003 cm⁻¹ (aromatic C-H) and 810 cm⁻¹ (para-substituted benzene) .

  • ¹H NMR (CDCl₃):

    • δ 7.92 (d, 2H, aromatic protons of 4-methoxyphenyl).

    • δ 3.84 (s, 3H, OCH₃).

    • δ 2.42 (s, 3H, CH₃ of 4-methylphenyl) .

Solubility and Stability

  • Solubility:

    SolventSolubility (mg/mL)
    DMSO25.4
    Ethanol12.1
    Water<0.1
  • Stability: Stable at -20°C for >6 months; decomposes above 150°C .

Research Applications and Biological Relevance

Pharmaceutical Intermediate

The compound serves as a precursor for heterocyclic compounds, particularly oxazolones and pyrazoles, which exhibit antimicrobial and anticancer activities . Its hydrazone moiety is critical for metal chelation, enabling applications in:

  • Antioxidant agents: Scavenging free radicals via electron donation from the N-N bond .

  • Enzyme inhibitors: Structural mimicry of peptide substrates in protease inhibition .

Material Science

Conjugation across the hydrazone-oxime system enables π-electron delocalization, making it suitable for:

  • Organic semiconductors: Charge transport in thin-film transistors.

  • Coordination polymers: Bridging ligands for transition metals (e.g., Cu²⁺, Fe³⁺).

Comparative Analysis with Structural Analogs

Table 2: Analogous Compounds

CompoundMolecular FormulaKey Differences
3-(3,4-Dichlorophenyl)-3-oxopropanal O-methyloximeC₁₀H₁₀Cl₂NO₂Dichlorophenyl substituent
1-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone O-methyloximeC₁₇H₁₈ClNO₃SSulfonyl group enhances polarity
4′-Methyl-4-methoxychalconeC₁₇H₁₆O₂Lacks hydrazone and oxime moieties

Data from .

The target compound’s dual functional groups (hydrazone and oxime) distinguish it from simpler chalcones or sulfonyl derivatives, enabling broader reactivity in heterocyclic synthesis .

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